molecular formula C6H11NO4 B2693779 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 91826-96-9

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No.: B2693779
CAS No.: 91826-96-9
M. Wt: 161.157
InChI Key: GQSBWCLCEYQKPE-UHFFFAOYSA-N
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Description

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(methoxycarbonylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-6(2,4(8)9)7-5(10)11-3/h1-3H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSBWCLCEYQKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91826-96-9
Record name 2-[(methoxycarbonyl)amino]-2-methylpropanoic acid
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Foundational & Exploratory

The Strategic Implementation of 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (N-Moc-Aib) in the field of peptidomimetics.

Executive Summary

This compound , commonly referred to as N-Moc-Aib , represents a critical convergence of two powerful structural motifs in drug design: the


-disubstituted amino acid (Aib)  and the carbamate N-terminal cap (Moc) .

For researchers in drug discovery, this moiety is not merely a building block but a functional tool used to:

  • Enforce Helicity: The gem-dimethyl group induces strong

    
    -helical or 
    
    
    
    -helical conformations via the Thorpe-Ingold effect.
  • Block Proteolysis: The non-proteinogenic core renders the peptide bond resistant to enzymatic cleavage.

  • Modulate Physicochemical Properties: The methoxycarbonyl (Moc) group provides a metabolically stable N-cap that balances lipophilicity with hydrogen-bonding capability, distinct from standard acetyl or bulky Fmoc groups.

Structural Mechanics & Pharmacophore Logic

The Aib Core: Conformational Constraint

The core of the molecule is


-aminoisobutyric acid (Aib) . Unlike standard amino acids which have a hydrogen on the 

-carbon (

), Aib possesses two methyl groups.
  • Thorpe-Ingold Effect: The steric bulk of the gem-dimethyl groups restricts the rotation of the

    
     and 
    
    
    
    torsion angles.
  • Helical Induction: This restriction drastically reduces the entropic penalty of folding, forcing the peptide backbone into a tight right-handed helix (typically a

    
    -helix in short oligomers and an 
    
    
    
    -helix in longer sequences).
  • Thermodynamic Consequence: Incorporation of a single Aib residue can nucleate helix formation in an otherwise unstructured peptide chain.

The Moc Cap: N-Terminal Engineering

The Methoxycarbonyl (Moc) group (


) serves as a permanent N-terminal cap.
  • Metabolic Shielding: Unlike a free amine (

    
    ), which is a primary target for aminopeptidases, the carbamate linkage is resistant to hydrolysis.
    
  • Electronic Properties: The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide proton (if unsubstituted) remains a donor. This is critical for maintaining the H-bond network required for helix stability at the N-terminus.

  • Size & Polarity: The Moc group is smaller than the bulky Fluorenylmethoxycarbonyl (Fmoc) and Benzyloxycarbonyl (Cbz) groups, reducing steric clash with receptor pockets while offering different solubility profiles compared to the hydrophobic Acetyl (Ac) cap.

Comparative Analysis of N-Caps
FeatureMethoxycarbonyl (Moc)Acetyl (Ac)Fmoc
Molecular Weight ~59 Da (added mass)~43 Da (added mass)~222 Da (added mass)
Steric Bulk LowVery LowHigh
Lipophilicity ModerateModerateHigh
Metabolic Stability High (Carbamate)High (Amide)High (Carbamate)
Primary Use Drug Design / ProdrugsNatural CappingSynthesis Protection

Experimental Protocols: Synthesis & Incorporation

Synthesis of N-Moc-Aib-OH

Objective: Isolate the N-protected building block from free Aib.

Reagents:

  • 
    -Aminoisobutyric acid (Aib-OH)
    
  • Methyl Chloroformate (

    
    ) or Dimethyl Dicarbonate
    
  • Sodium Hydroxide (

    
    ), 
    
    
    
  • Dioxane/Water solvent system

Protocol:

  • Dissolution: Dissolve Aib-OH (

    
    ) in 
    
    
    
    of
    
    
    Dioxane/
    
    
    .
  • Basification: Cool to

    
     and adjust pH to 
    
    
    
    using
    
    
    .
  • Acylation: Dropwise add Methyl Chloroformate (

    
    , 
    
    
    
    ) while maintaining pH
    
    
    with
    
    
    .
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature (RT) for 2 hours.
    
  • Workup: Wash the basic solution with diethyl ether (to remove unreacted electrophile). Acidify the aqueous layer to pH

    
     with 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate in vacuo.
  • Yield: Expect a white crystalline solid.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The gem-dimethyl group of Aib creates significant steric hindrance, making it difficult to couple to the N-terminus of a growing chain and onto the Aib amine.

Coupling Protocol (Moc-Aib to Resin-Peptide):

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Oxyma Pure/DIC . Standard HBTU/HOBt is often insufficient.

  • Stoichiometry: Use

    
     equivalents of N-Moc-Aib-OH and coupling agent.
    
  • Conditions:

    • Microwave:

      
       for 10 minutes (Recommended).
      
    • Manual: Double coupling (

      
       hours) at RT is required if microwave is unavailable.
      
  • Monitoring: Use the Chloranil test (sensitive for secondary amines/sterically hindered amines) rather than the Kaiser test to check for completion.

Mechanistic Visualization

The following diagram illustrates the pathway from the raw building block to the stabilized helical peptidomimetic, highlighting the steric forces involved.

MocAib_Mechanism cluster_molecule N-Moc-Aib Moiety Aib Aib Residue (Gem-Dimethyl Core) Steric Thorpe-Ingold Effect (Steric Restriction) Aib->Steric Induces Moc Moc Group (Methoxycarbonyl) Stability Proteolytic Resistance (Metabolic Stability) Moc->Stability Caps N-Terminus Helix 3-10 Helix / Alpha-Helix Formation Steric->Helix Restricts Phi/Psi Angles Helix->Stability Hides Backbone Amides

Caption: The N-Moc-Aib moiety leverages the Thorpe-Ingold effect to force helical folding while the Moc cap prevents N-terminal degradation, synergistically enhancing peptide stability.

Functional Applications in Drug Discovery[1]

Peptaibols and Antimicrobial Mimetics

Natural "peptaibols" (e.g., Alamethicin) are fungal peptides rich in Aib that form transmembrane pores. Researchers use N-Moc-Aib to synthesize synthetic analogs of these peptides. The Moc group mimics the acetyl cap found in nature but allows for finer tuning of solubility, essential for creating amphipathic helices that disrupt bacterial membranes without lysing host cells.

Foldamers and PPI Inhibitors

Protein-Protein Interactions (PPIs) often involve large helical interfaces. Small molecules fail to cover this surface area.

  • Strategy: Use a short peptide sequence (6-10 residues).

  • Problem: Short peptides are floppy and unstructured in solution.

  • Solution: Insert N-Moc-Aib at the N-terminus or

    
     positions. The Aib nucleates the helix, and the Moc cap prevents unraveling at the N-terminus, presenting a rigid "hot spot" surface to the target protein.
    
Enzyme Inhibitors (Elastase & Proteasome)

Aib derivatives are frequently used in inhibitors of serine proteases (e.g., Human Neutrophil Elastase). The rigid shape of Aib fits into the


 or 

subsites of the enzyme, while the Moc group interacts with the oxyanion hole or surface residues, locking the inhibitor in the active site.

References

  • Toniolo, C., et al. (2001). Structure and conformation of the (alpha-Me)Val and (alpha-Me)Leu residues. Journal of Peptide Science . Link

  • Moretto, A., et al. (2008). Pegylation of Aib-based peptide helices. Journal of the American Chemical Society . Link

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols. Journal of Peptide Research . Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews . Link

  • Clayden, J., et al. (2009). Foldamers: Chemistry of the shapes of molecules. Wiley-VCH. (General reference for Aib foldamers).

Methodological & Application

Application Note: Crystallization Strategies for Moc-Aib Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026


-aminoisobutyric acid (Moc-Aib) foldamers.

Introduction & Structural Rationale

The crystallization of peptides containing


-aminoisobutyric acid (Aib) represents a unique intersection of organic chemistry and structural biology. Unlike flexible proteinogenic peptides, Aib residues impose severe steric constraints due to the gem-dimethyl effect (Thorpe-Ingold effect) at the 

atom. This restriction forces the peptide backbone into stable helical manifolds, predominantly the

-helix or the

-helix.[1][2][3]

For researchers working with Moc-Aib sequences (where Moc = Methoxycarbonyl), the crystallization challenge is distinct. The Moc group (


) serves as a minimal urethane protecting group. Unlike the bulky tert-butoxycarbonyl (Boc) group, Moc is sterically unobtrusive, allowing for tighter intermolecular packing while retaining the hydrogen bond acceptor capability of the urethane carbonyl.

Scientific Premise: Successful crystallization of Moc-Aib peptides relies on exploiting the rigid helical scaffold provided by Aib, while manipulating the solvent environment to favor "head-to-tail" hydrogen bonding between the Moc carbonyl (N-terminus) and the C-terminal ester/amide.

Key Structural Drivers
  • The Aib Constraint: Restricts torsional angles to

    
    , promoting rapid nucleation once solubility limits are reached.
    
  • Moc-Stacking: The methoxycarbonyl group often participates in dipolar interactions or weak H-bonds that stabilize the crystal lattice, distinct from the hydrophobic bulk of Fmoc or Boc.

Pre-Crystallization Workup

Before attempting crystallization, the peptide sample must meet strict purity and solubility criteria.[4] Aib peptides are notoriously hydrophobic; impurities often act as nucleation poisons, leading to organogels rather than crystals.

Purity Requirements[4]
  • HPLC Purity:

    
     is mandatory. Truncated sequences (often missing one Aib due to difficult coupling) are isomorphic and will disrupt lattice growth.
    
  • Salt Removal: Ensure the peptide is free of TFA salts if synthesized via SPPS. TFA anions can cap the helix dipole and alter packing.

Solubility Profiling

Determine the saturation point in the following "Good Solvents":

  • Methanol (MeOH): The gold standard for Aib peptides.

  • Acetonitrile (ACN): Useful for more hydrophobic sequences.

  • Trifluoroethanol (TFE): Strong helix inducer; use only if MeOH fails.

  • Dichloromethane (DCM): Good for dissolution, but evaporates too fast for controlled growth; use as a co-solvent.

Primary Protocol: Slow Evaporation (The "Balaram" Method)

Historically, the most high-quality crystals of Aib-rich peptides (peptaibols) have been obtained via slow evaporation from polar organic solvents. This method allows the peptide to thermodynamically seek its most stable helical packing.

Materials
  • Scintillation vials (20 mL) or small glass sample tubes (4 mL).

  • Parafilm.

  • Needle (27G).

  • Solvent: HPLC-grade Methanol (MeOH) or MeOH/Water (90:10).

Step-by-Step Procedure
  • Dissolution: Dissolve the Moc-Aib peptide in minimal MeOH.

    • Target Concentration: 10–20 mg/mL. The solution should be clear. If turbid, filter through a 0.22

      
      m PTFE filter.
      
  • Vessel Setup: Transfer 0.5–1.0 mL of the solution into a small glass tube (4 mL). Place this small tube inside a larger scintillation vial containing no solvent (to act as a draft shield) or a desiccant if humidity is high.

  • Controlled Rate: Cover the inner tube with Parafilm. Pierce 3–5 small holes using the 27G needle.

    • Note: The rate of evaporation is critical. If crystals appear in <2 hours, the evaporation was too fast (resulting in microcrystals). Aim for 2–5 days.

  • Observation: Monitor under a stereomicroscope. Aib peptides typically form thick prisms or needles.

    • Birefringence Check: True peptide crystals will exhibit sharp extinction under cross-polarized light. If the precipitate glows diffusely, it is likely an amorphous aggregate.

Secondary Protocol: Vapor Diffusion (Sitting Drop)

If slow evaporation yields only film or oils, use vapor diffusion. This is particularly effective for amphipathic Moc-Aib peptides containing polar side chains (e.g., Glu, Lys).

Materials
  • Cryschem or similar sitting drop plates (24-well).

  • Sealing tape.

  • Precipitants: Water, Diethyl Ether, or Hexane.

Step-by-Step Procedure
  • Reservoir Preparation: Fill the reservoir with 500

    
    L of the precipitant.
    
    • System A (Hydrophobic): Reservoir = Diethyl Ether; Drop = Peptide in MeOH.

    • System B (Amphipathic): Reservoir = 30% PEG 400 in Water; Drop = Peptide in ACN/Water.

  • Drop Setup: Mix 1

    
    L of peptide solution (20 mg/mL in Good Solvent) with 1 
    
    
    
    L of reservoir solution (if miscible) or simply place the peptide solution alone if using volatile antisolvent diffusion (System A).
  • Equilibration: Seal the plate immediately.

  • Mechanism:

    • In System A, ether vapor diffuses into the MeOH drop, lowering peptide solubility slowly.

    • In System B, water/solvent equilibrates to concentrate the peptide.

Troubleshooting & Optimization Logic

Decision Tree for Optimization

If the initial screens fail, follow this logic to optimize conditions.

OptimizationWorkflow Start Initial Screen Result Gel Result: Gelatinous Precipitate Start->Gel Micro Result: Microcrystals (Showers) Start->Micro Oil Result: Phase Separation (Oil) Start->Oil Success Result: Single Crystal Start->Success Gel_Action Add Polarity: Switch to MeOH/H2O (80:20) or add 5% TFE Gel->Gel_Action Micro_Action Slow Nucleation: Reduce # of Parafilm holes or lower Temp to 4°C Micro->Micro_Action Oil_Action Change Precipitant: Switch from Ether to Isopropyl Ether or use Seed Seeding Oil->Oil_Action Gel_Action->Start Retry Micro_Action->Start Retry Oil_Action->Start Retry

Figure 1: Troubleshooting logic flow for Moc-Aib peptide crystallization. Blue indicates the starting state; Red/Yellow indicate failure modes requiring intervention.

Common Issues with Moc-Aib
  • Centrosymmetry: If the peptide sequence contains only achiral residues (e.g., Moc-Aib-Aib-Aib-OMe), it is achiral. It will likely crystallize in a centrosymmetric space group (e.g.,

    
    ). This is fine for structure determination but be aware that the "helix" will appear as a racemate of left- and right-handed helices in the unit cell.
    
  • Solvent Inclusion: Aib helices often trap solvent molecules in the crystal lattice to fill voids. Do not dry the crystals excessively before mounting; they may crack.

Data Collection & Cryo-Protection

Moc-Aib crystals are mechanically robust but sensitive to solvent loss.

  • Cryo-protectant: If grown from MeOH, the mother liquor is often already cryo-ready. If not, supplement with 20% Glycerol or PEG 400.

  • Mounting: Use a nylon loop. Flash cool immediately in liquid nitrogen (

    
     K).
    
  • Diffraction: Aib peptides scatter X-rays strongly due to their dense packing. Expect high resolution (

    
     Å).
    
    • Warning: Watch for twinning . The pseudo-symmetry of the helix can sometimes lead to merohedral twinning, especially in space groups like

      
      .
      

Summary of Solvent Systems

Solvent SystemMethodApplication
MeOH (100%) Slow EvaporationStandard for short Moc-Aib oligomers (n=2-6).
MeOH / Water (90:10) Slow EvaporationUsed if the peptide is too soluble in pure MeOH.
MeOH / Diethyl Ether Vapor DiffusionFor longer, hydrophobic peptides (n>8).
ACN / Isopropanol Slow EvaporationAlternative if MeOH yields solvates.
Toluene / Hexane Vapor DiffusionStrictly for fully hydrophobic, protected sequences.

References

  • Balaram, P. (1992). The Stereochemistry of Peptides Containing

    
    -Aminoisobutyric Acid. Current Opinion in Structural Biology. Link (Referencing seminal review on Aib stereochemistry).
    
  • Karle, I. L., & Balaram, P. (1990). Structural Characteristics of

    
    -Helical Peptide Molecules Containing Aib Residues. Biochemistry. Link
    
  • Toniolo, C., et al. (2001). Folding study of an Aib-rich peptide in DMSO by molecular dynamics simulations. Biopolymers.[5] Link

  • Vasudev, P. G., Shamala, N., & Balaram, P. (2008).[6][7] Nucleation, Growth, and Form in Crystals of Peptide Helices.[7] The Journal of Physical Chemistry B. Link

Sources

reagents for activating 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The activation of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (N-Moc-Aib-OH) presents a unique synthetic challenge. While the N-terminal Methoxycarbonyl (Moc) group provides robust carbamate protection similar to Boc or Fmoc, the core amino acid—


-aminoisobutyric acid (Aib) —is sterically hindered due to the gem-dimethyl effect at the 

-carbon.

Standard coupling reagents (e.g., EDC, HOBt) often fail to drive this reaction to completion, leading to stalled synthesis, deletion sequences in peptides, or slow kinetics that allow for side reactions such as oxazolone formation.

This guide details the optimized activation protocols using COMU (for standard hindering) and TFFH (for extreme hindering, such as Aib-Aib linkages), establishing a hierarchy of reagents based on steric demand rather than historical habit.

Mechanistic Insight: The Gem-Dimethyl Barrier

The two methyl groups at the


-position of Aib create a "steric wall." When activating the carboxylic acid, the bulky nucleophile (the incoming amine) struggles to approach the electrophilic carbonyl carbon.[1]
  • The Consequence: Activation must generate an intermediate that is both highly reactive and physically small.

  • The Solution:

    • Oxyma/COMU: Superior leaving group geometry compared to benzotriazoles (HOBt/HOAt).[2]

    • Acid Fluorides (via TFFH): The fluoride atom is small (van der Waals radius ~1.47 Å), minimizing steric clash compared to bulky active esters.

Reagent Selection Matrix
ReagentClassActivation SpeciesRecommended Use CaseProsCons
COMU Uronium (Oxyma)Oxyma EsterPrimary Recommendation. Coupling N-Moc-Aib-OH to primary amines or non-hindered amino acids.Safer (non-explosive), higher efficiency than HATU, visual color change (monitoring).Hydrolyzes quickly in wet solvents.
TFFH FormamidiniumAcid Fluoride Extreme Hindrance. Coupling N-Moc-Aib-OH to another Aib or N-methylated residue.Smallest active species; drives "impossible" couplings.Requires anhydrous conditions; corrosive byproducts (HF scavenged by base).
HATU Uronium (HOAt)OAt EsterLegacy Standard. Use if COMU is unavailable.High reactivity (historically proven).Generates HOAt (sensitizer); potential for guanidinium capping if excess used.

Decision Framework & Mechanism (Visualized)

The following diagrams illustrate the logic for reagent selection and the specific mechanism of the Acid Fluoride pathway, which is critical for Aib derivatives.

ActivationStrategy Start Substrate: N-Moc-Aib-OH Partner Coupling Partner? Start->Partner Primary Primary Amine (e.g., Gly, Ala, Phe) Partner->Primary Low Sterics Hindered Hindered Amine (e.g., Aib, N-Me-Val) Partner->Hindered High Sterics COMU_Path Protocol A: COMU + DIPEA (Oxyma Active Ester) Primary->COMU_Path TFFH_Path Protocol B: TFFH + DIPEA (Acid Fluoride) Hindered->TFFH_Path

Figure 1: Decision tree for selecting the activation strategy based on the steric hindrance of the amine coupling partner.

TFFH_Mechanism cluster_legend Advantage MocAib N-Moc-Aib-OH (Carboxylic Acid) Intermediate Activated Intermediate MocAib->Intermediate Base (DIPEA) TFFH Reagent: TFFH (Fluoro-formamidinium) TFFH->Intermediate Base (DIPEA) Fluoride Acid Fluoride Species (R-CO-F) Intermediate->Fluoride Rapid Conversion Product Final Amide (N-Moc-Aib-NH-R') Fluoride->Product + Amine (Small leaving group F-) Amine Incoming Amine (R'-NH2) Note Acid Fluorides avoid the bulky leaving groups of HATU/COMU

Figure 2: Mechanistic pathway of TFFH activation converting the hindered acid into a compact Acid Fluoride.

Experimental Protocols

Protocol A: COMU Activation (Standard Hindrance)

Recommended for coupling N-Moc-Aib-OH to primary amines (e.g., Gly, Ala).

Reagents:

  • N-Moc-Aib-OH (1.0 equiv)

  • COMU (1.0 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve N-Moc-Aib-OH and COMU in minimal DMF (concentration ~0.1 – 0.2 M).

    • Note: Ensure the solution is clear. COMU is more soluble than HATU.[3][4]

  • Pre-activation: Add DIPEA (1.0 equiv) to the mixture.

    • Observation: The solution may turn yellow/orange (characteristic of Oxyma generation).

    • Timing: Stir for exactly 1–2 minutes . Do not exceed 5 minutes to avoid potential racemization of susceptible residues (though Aib is achiral, this is good practice).

  • Coupling: Add the pre-activated solution to the amine component (free base form).

  • Base Adjustment: Add the remaining DIPEA (1.0 equiv) to the reaction mixture.

  • Incubation: React for 30–60 minutes at room temperature.

  • Quench: Monitor by HPLC/TLC. If complete, quench with water/buffer.

Protocol B: TFFH/Acid Fluoride Activation (Extreme Hindrance)

Recommended for coupling N-Moc-Aib-OH to Aib, N-Methyl amino acids, or bulky resins.

Reagents:

  • N-Moc-Aib-OH (1.0 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) is preferred for acid fluoride formation; DMF can be used if solubility is an issue.

Step-by-Step:

  • Preparation: Dissolve N-Moc-Aib-OH in anhydrous DCM under Nitrogen/Argon.

  • Fluorination: Add TFFH (1.1 equiv) followed by DIPEA (1.5 equiv).

    • Mechanism:[5][6] This converts the carboxylic acid to the acid fluoride (N-Moc-Aib-F).

    • Timing: Stir for 15–20 minutes at room temperature.

    • Check: Acid fluorides are stable enough to be monitored by IR (carbonyl stretch shift ~1840 cm⁻¹) if capabilities exist.

  • Coupling: Add the amine component (dissolved in DCM or DMF) directly to the acid fluoride solution.

  • Base Maintenance: Add remaining DIPEA (1.0 equiv) to scavenge HF generated during the coupling.

  • Incubation: Allow to react for 2–12 hours depending on the steric bulk of the partner.

    • Tip: For Aib-Aib coupling, heating to 40°C or microwave assistance (50°C, 20 min) is highly beneficial.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (COMU) Hydrolysis of active ester.Ensure DMF is anhydrous (<200 ppm water). Use fresh COMU stocks.
Slow Reaction (TFFH) Incomplete fluoride formation.Increase pre-activation time to 30 mins. Switch solvent to DCM for the activation step.
Precipitate in Reaction Low solubility of Moc-Aib.N-Moc-Aib-OH is generally soluble in organic solvents. If peptide precipitates, add chaotropic salts (LiCl) or use NMP/DMSO.
Guanidinium Capping Excess Uronium reagent.Never use >1.0 equiv of HATU/COMU relative to the acid. The amine can react with the reagent instead of the acid.[7]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[3][8] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Wenschuh, H., et al. (1994).[4] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[4][8][9] The Journal of Organic Chemistry, 59(11), 3275–3280. [Link]

Sources

Unlocking Structural Stability and Therapeutic Potential: A Guide to Utilizing Moc-Aib as a Turn Inducer in Protein Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. A primary reason for this is their conformational flexibility, which makes them susceptible to proteolytic degradation. The strategic incorporation of non-proteinogenic amino acids to enforce specific secondary structures is a cornerstone of peptidomimetic design. Among these, α-aminoisobutyric acid (Aib), a simple yet powerful amino acid, has emerged as a critical tool for inducing stable helical and turn conformations.[1][2] This guide provides an in-depth exploration of the use of 6-methoxyquinoline-8-carbonyl-α-aminoisobutyric acid (Moc-Aib) as a turn inducer, offering both the theoretical underpinnings and practical protocols for its successful implementation in protein design.

The gem-dimethyl substitution at the α-carbon of Aib sterically restricts the available range of polypeptide backbone conformations, strongly favoring the formation of α-helical or 3₁₀-helical structures.[1][3] This conformational rigidity not only enhances structural stability but also imbues the peptide with increased resistance to enzymatic cleavage.[1][4] The "Moc" (6-methoxyquinoline-8-carbonyl) group, when attached to the N-terminus of Aib, can serve as a fluorescent probe or a handle for further modifications, adding to its versatility in peptide design.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Moc-Aib to design novel, stable, and potent peptide-based therapeutics.

Core Principles: Why Moc-Aib is an Effective Turn Inducer

The efficacy of Moc-Aib as a turn inducer stems from the intrinsic properties of the Aib residue itself. The Thorpe-Ingold effect, resulting from the gem-dimethyl groups, significantly reduces the conformational freedom around the α-carbon, compelling the peptide backbone into a helical or turn-like geometry.[3][5] This pre-organization of the peptide backbone can be a significant energetic advantage when designing peptides that need to adopt a specific conformation for biological activity.

Incorporating Moc-Aib into a peptide sequence can lead to several desirable outcomes:

  • Enhanced Structural Stability: The constrained conformation leads to more rigid and well-defined three-dimensional structures.[1]

  • Increased Proteolytic Resistance: The non-natural structure of Aib hinders recognition and cleavage by proteases, prolonging the peptide's half-life in biological systems.[1][4]

  • Improved Pharmacokinetic Properties: By resisting degradation and maintaining a bioactive conformation, Aib-containing peptides can exhibit improved pharmacokinetic profiles.[1]

  • Modulation of Receptor Binding: By locking the peptide into a specific conformation, Moc-Aib can enhance binding affinity and selectivity for a target receptor.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Moc-Aib Incorporation in Peptide Design."

Experimental Protocols: A Step-by-Step Guide

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Moc-Aib-Containing Peptides

The incorporation of Moc-Aib into a peptide sequence via SPPS requires special considerations due to its significant steric hindrance.[6] Standard coupling protocols may result in incomplete reactions and the formation of deletion sequences.[6] The following protocols are optimized for the efficient incorporation of Fmoc-Aib-OH, the standard building block for SPPS.

Protocol 1.1: Standard Coupling of Fmoc-Aib-OH using DIC/Oxyma

This protocol is a good starting point for the coupling of Fmoc-Aib-OH.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Aib-OH (3-5 equivalents)

  • Oxyma (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).[1]

  • Preparation of Coupling Solution: In a separate vessel, dissolve Fmoc-Aib-OH and Oxyma in DMF. Add DIC to this solution.[6]

  • Pre-activation: Allow the coupling solution to pre-activate for 2-5 minutes at room temperature.[6]

  • Coupling Reaction: Drain the solvent from the resin and add the pre-activated coupling solution. Agitate the reaction vessel for 1-2 hours at room temperature.[6]

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary. Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[6]

Protocol 1.2: Enhanced Coupling of Fmoc-Aib-OH using HATU/DIPEA for Difficult Sequences

For particularly challenging couplings, a more potent activating agent like HATU is recommended.[6][7]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Aib-OH (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.1.[6]

  • Activation of Fmoc-Aib-OH: In a separate reaction vessel, dissolve Fmoc-Aib-OH and HATU in DMF. Add DIPEA or collidine to the solution and mix briefly.[6]

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended.[6]

  • Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 1.1.[6]

Troubleshooting Common SPPS Issues with Moc-Aib:

Issue Symptom Cause Solution
Incomplete Coupling Positive Kaiser test after coupling.[6]Steric hindrance of the Aib residue.[6]Use a more potent coupling reagent like HATU.[6] Increase the equivalents of amino acid and coupling reagents.[6] Perform a double coupling.[7]
Diketopiperazine (DKP) Formation Loss of the N-terminal dipeptide from the resin.[6]Intramolecular cyclization of the N-terminal dipeptide after Fmoc deprotection, especially with Aib-Pro sequences.[6][8]Incorporate a pre-formed dipeptide (e.g., Fmoc-Xaa-Aib-OH) to bypass the susceptible stage.[6]
Aggregation Poor swelling of the resin, slow reaction kinetics.Inter-chain hydrogen bonding of the growing peptide.Use a solvent with better solvating properties like NMP instead of DMF.[7]

dot graphDiagram { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "SPPS Cycle for Incorporating Moc-Aib."

Part 2: Cleavage, Deprotection, and Purification

Once the peptide synthesis is complete, the peptide must be cleaved from the resin and the side-chain protecting groups removed.

Protocol 2.1: Standard Cleavage and Deprotection

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)[1]

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.[1]

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.[1]

  • Purification: Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Note on Cleavage Cocktails: The choice of scavengers in the cleavage cocktail is critical and depends on the amino acid composition of the peptide. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specialized cocktails are required.[9][10]

Part 3: Structural Analysis of Moc-Aib-Containing Peptides

Confirming the desired conformation is a crucial step in the design process.

Protocol 3.1: Circular Dichroism (CD) Spectroscopy for Helicity Assessment

CD spectroscopy is a rapid and effective method for assessing the secondary structure of peptides in solution.[2]

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-1 mg/mL.[11]

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.[11]

  • Data Analysis: A characteristic CD spectrum for an α-helix will show double minima at approximately 208 and 222 nm and a strong positive peak around 192 nm.[2] The mean residue ellipticity at 222 nm can be used to estimate the percentage of helicity.[12][13]

Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides high-resolution structural information in solution.[14]

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking environment like TFE/water) at a concentration of 1-5 mM.[15]

  • Data Acquisition: Acquire a series of 2D NMR spectra, such as TOCSY and NOESY, to assign proton resonances and identify spatial proximities between protons.[16]

  • Structure Calculation: Use the distance restraints derived from NOESY data to calculate a family of 3D structures.[16]

Protocol 3.3: X-ray Crystallography for Atomic-Resolution Structures

For a definitive atomic-level structure, X-ray crystallography is the gold standard.

Procedure:

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals of the peptide.[17][18]

  • Data Collection: Collect X-ray diffraction data from a single crystal.[19]

  • Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the peptide.[19][20]

Part 4: Functional Characterization

Protocol 4.1: Proteolytic Stability Assay

This assay assesses the resistance of the Moc-Aib-containing peptide to enzymatic degradation.[21]

Materials:

  • Purified peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Reaction Setup: Incubate the peptide at a known concentration with the protease solution at 37°C.[22][23]

  • Time-Course Analysis: At various time points, withdraw an aliquot of the reaction and quench the enzymatic activity with the quenching solution.[21]

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining over time. The disappearance of the main peptide peak indicates degradation.[21]

Comparative Analysis and Expected Outcomes

The incorporation of Moc-Aib is expected to significantly enhance the helical content and proteolytic stability of a peptide compared to its native counterpart or a version with a less conformationally restricted amino acid like alanine.

Table 1: Expected Impact of Moc-Aib Incorporation on Peptide Properties

Property Peptide without Moc-Aib Peptide with Moc-Aib Rationale
Helicity (% by CD) Low to moderateHighThe gem-dimethyl groups of Aib restrict backbone rotation, favoring helical conformations.[1][3]
Proteolytic Half-life (in serum) ShortSignificantly longerThe non-natural Aib residue is a poor substrate for proteases.[1][4]
Receptor Binding Affinity (Kd) VariablePotentially higherPre-organization into a bioactive conformation can reduce the entropic penalty of binding.

Moc-Aib vs. Proline as a Turn Inducer:

While both Aib and Proline are known to induce turns, they favor different types of turn structures. Proline, with its cyclic side chain, often induces β-turns.[24] Aib, on the other hand, strongly promotes the formation of 3₁₀- or α-helical turns.[5][25] The choice between the two depends on the specific structural requirements of the peptide being designed. Aib offers the additional advantage of being achiral, simplifying synthesis in some contexts.[5]

Conclusion: Moc-Aib as a Versatile Tool in Peptide Design

Moc-Aib is a powerful and versatile tool for protein and peptide design, offering a reliable method for inducing stable turn and helical conformations. By understanding the principles behind its function and employing optimized synthetic and analytical protocols, researchers can effectively harness the potential of Moc-Aib to develop next-generation peptide therapeutics with enhanced stability, potency, and pharmacokinetic properties. The detailed protocols and troubleshooting guides provided herein serve as a comprehensive resource to facilitate the successful application of this valuable building block in the design of novel and effective peptide-based drugs.

References

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. Available at: [Link]

  • Peptide NMR. Available at: [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Available at: [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • 2-Aminoisobutyric acid. Wikipedia. Available at: [Link]

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Bitesize Bio. Available at: [Link]

  • De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. Available at: [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC. Available at: [Link]

  • A Newcomer's Guide to Peptide Crystallography. PMC. Available at: [Link]

  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. Available at: [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. ACS Publications. Available at: [Link]

  • Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link]

  • A cleavage cocktail for methionine-containing peptides. Academia.edu. Available at: [Link]

  • Circular Dichroism of Peptides. Moodle@Units. Available at: [Link]

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. ACS Publications. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]

  • How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? ResearchGate. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. PMC. Available at: [Link]

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. PMC. Available at: [Link]

  • Cleavage Cocktail Selection. CDN. Available at: [Link]

  • Helicity-Dependent Enzymatic Peptide Cyclization. PMC. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Peptides. Available at: [Link]

  • Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. Available at: [Link]

  • Azaproline as a β-turn-inducer residue opposed to proline. ResearchGate. Available at: [Link]

  • Protein X-ray Crystallography: Basic principles. Available at: [Link]

  • Green Chemistry. RSC Publishing. Available at: [Link]

  • Peptide Crystallization. Creative Biostructure. Available at: [Link]

  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Publications. Available at: [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America. ResearchGate. Available at: [Link]

  • Protein XRD Protocols - Crystallization of Proteins.
  • Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Available at: [Link]

  • Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. PubMed. Available at: [Link]

  • X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering difficulties with sterically hindered peptide couplings.

Topic: Optimization of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (N-Moc-Aib-OH) Coupling Document ID: TSC-AIB-004 Status: Active / Verified

Executive Summary & Diagnostic

The Challenge: Coupling N-Moc-Aib-OH presents a "perfect storm" of steric hindrance. While the Methoxycarbonyl (Moc) group is relatively small compared to Fmoc or Boc, the core amino acid—


-aminoisobutyric acid (Aib)—contains a gem-dimethyl group at the 

-carbon.

The "Gem-Dimethyl Wall":

  • Nucleophilic Blockade: The two methyl groups physically shield the carbonyl carbon, reducing the attack rate of the incoming amine by orders of magnitude compared to alanine or glycine.

  • Oxazolone Trap: Upon activation, Aib derivatives rapidly cyclize to form 4,4-dimethyl-5(4H)-oxazolones. Unlike standard amino acids, Aib-derived oxazolones are highly stable and react sluggishly with amines, often leading to stalled reactions or deletion sequences.

Diagnostic Checklist:

The Solution Matrix: Reagent Selection

Do not rely on standard carbodiimides (DCC/DIC) alone. The steric barrier requires highly reactive active esters or acid halides.

Reagent ClassRecommended ReagentsEfficacy for AibMechanism Note
Uronium (Gold Standard) COMU / Oxyma PureHigh Safer than HATU; Oxyma leaving group is highly reactive.[1]
Aza-Benzotriazole HATU / HOAtHigh The N-7 nitrogen provides anchimeric assistance (neighboring group effect) to speed up coupling.
Acid Fluorides TFFH / BTFFHVery High Converts Aib-OH to Aib-F. Acid fluorides are small, highly electrophilic, and less prone to steric clash.
Phosphonium PyAOP / PyBOPModerate-High PyAOP is the phosphonium analog of HATU; useful if guanidinylation is a side-reaction.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between successful coupling and the stable oxazolone trap.

AibCouplingPathways Start N-Moc-Aib-OH Activation Activation (HATU/COMU/TFFH) Start->Activation Base (DIEA/TMP) ActiveEster Active Ester (O-At / O-Oxyma) Activation->ActiveEster Fast Oxazolone Stable Oxazolone (4,4-dimethyl) ActiveEster->Oxazolone Rapid Cyclization (Gem-dimethyl effect) Coupling Amine Attack (R-NH2) ActiveEster->Coupling Kinetic Window Oxazolone->Coupling Very Slow Re-opening Stall Stalled Reaction (Deletion Sequence) Oxazolone->Stall Time > 4h Product Coupled Product (N-Moc-Aib-Peptide) Coupling->Product Success

Caption: The "Oxazolone Trap" in Aib coupling. The gem-dimethyl effect accelerates cyclization to the oxazolone, which is sterically hindered and slow to react with amines.

Experimental Protocols

Protocol A: The Modern Standard (Microwave + COMU)

Best for solid-phase synthesis (SPPS) and general applications.

Rationale: Microwave energy (MW) provides the thermal boost to overcome the activation energy barrier of the gem-dimethyl group. COMU generates the Oxyma ester, which is more reactive and soluble than the OBt ester.

  • Reagents:

    • N-Moc-Aib-OH (4.0 eq)

    • COMU (4.0 eq)

    • Oxyma Pure (4.0 eq) - Optional but recommended for stability.

    • DIEA (8.0 eq)

    • Solvent: DMF or NMP (NMP is preferred for difficult sequences).

  • Procedure:

    • Dissolve Amino Acid, COMU, and Oxyma in NMP.

    • Add DIEA immediately prior to dispensing to the resin/amine.

    • Microwave Settings: Heat to 75°C (Power: 30-50W).

    • Reaction Time: 10 minutes (ramp) + 10 minutes (hold).

  • Optimization: If yield is <90%, perform a double coupling (repeat step 2 with fresh reagents).

Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)

Best for extremely hindered couplings (e.g., Aib-Aib, Aib-N-Me-X).

Rationale: Acid fluorides (


) are smaller than active esters (

). The small size allows the electrophile to slip past the steric bulk of the nucleophile.
  • Reagents:

    • N-Moc-Aib-OH (3-5 eq)

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3-5 eq)

    • DIEA (6-10 eq)

    • Solvent: DCM or DMF (DCM often favors acid fluoride stability).

  • Procedure:

    • Dissolve N-Moc-Aib-OH and TFFH in the solvent.

    • Add DIEA.[2][3][4] Activation to the acid fluoride is rapid (2-5 mins).

    • Add the solution to the amine component.[2][5][6]

    • Conditions: Allow to react for 2–12 hours at Room Temperature. (Acid fluorides are less stable at high MW temperatures; use 50°C max if heating).

Troubleshooting & FAQs

Q: Why is my solution turning yellow/red during activation? A: This is normal for HOAt/HATU (yellow to orange) and Oxyma/COMU (often turns red/orange with base). However, a dark brown/black color indicates decomposition. Ensure your DIEA is fresh and free of secondary amines.

Q: Can I use PyBOP? A: Yes, but PyBOP is generally slower than HATU or COMU for Aib residues. If you must use phosphonium reagents, switch to PyAOP (the HOAt analog), which offers faster kinetics due to the pyridine ring.

Q: I see a "deletion sequence" (M-129) in my Mass Spec. What happened? A: The coupling failed completely. The N-Moc-Aib-OH cyclized to the oxazolone and sat there without reacting.

  • Fix: Switch to Protocol B (Acid Fluoride) or increase the microwave temperature to 75°C (if using Protocol A).

Q: Does the "Moc" group cause side reactions? A: Generally, no. The Methoxycarbonyl group is a stable carbamate. It is actually smaller than Fmoc, which is advantageous. However, unlike Fmoc, it cannot be removed by piperidine. It is usually permanent or requires strong acid/specific hydrolysis to remove. Ensure this fits your synthetic strategy.

Q: How do I monitor the reaction? A: Standard colorimetric tests (Kaiser) are often unreliable for hindered amines.

  • Recommendation: Use the Chloranil Test (for secondary amines) or perform a micro-cleavage and check via LC-MS.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][7] An efficient peptide coupling additive.[4][8][9] Journal of the American Chemical Society.

    • Foundational text on HOAt/H
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Comprehensive review covering COMU, Oxyma, and steric str
  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry.

    • Specific protocol for Aib coupling using acid fluorides (TFFH).
  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

    • Modern updates on microwave assisted synthesis for hindered residues.

Sources

Technical Support Center: Optimizing Reaction Times for 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of reactions involving 2-((methoxycarbonyl)amino)-2-methylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and efficiently optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and use of this compound derivatives.

Q1: What are the primary synthetic routes to this compound?

The synthesis of this and related α,α-disubstituted amino acids typically involves variations of established amino acid synthesis methods. One common approach is a modification of the Strecker synthesis, which involves the reaction of a ketone (acetone in this case) with an amine source and a cyanide source, followed by hydrolysis of the resulting aminonitrile. Another route is the amination of a corresponding α-halo acid derivative.

Q2: Why are reactions involving this compound derivatives often slow?

The primary reason for slow reaction times is steric hindrance. The presence of two methyl groups on the α-carbon creates a sterically crowded environment, which can significantly impede the approach of reactants to the carboxylic acid or amino group. This is a common challenge with sterically hindered amino acids.[1]

Q3: What are the most common side reactions to be aware of?

During coupling reactions, potential side reactions include racemization, although this is less of a concern for α,α-disubstituted amino acids which are not chiral at the α-carbon unless one of the substituents is chiral.[2] Other potential side reactions can involve the protecting groups. For instance, the methoxycarbonyl group can be sensitive to certain basic or acidic conditions, leading to its cleavage. Additionally, side reactions related to the coupling reagents themselves, such as the formation of guanidinium by-products with uronium/aminium reagents, can occur.

Q4: How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring reaction progress. For TLC, a mobile phase such as ethyl acetate/methanol/acetic acid can be effective.[3] The product should have a different Rf value than the starting materials. HPLC provides a more quantitative assessment of the reaction's progress.

Troubleshooting Common Issues

This section provides a systematic guide to troubleshooting and optimizing your reaction conditions when encountering common problems.

Issue 1: Low or No Product Formation in Amide Coupling Reactions

Symptoms: TLC or HPLC analysis shows predominantly starting material with little to no desired product.

Possible Causes & Solutions:

  • Insufficient Activation of the Carboxylic Acid: The steric hindrance of the two methyl groups can make the activation of the carboxylic acid difficult.

    • Solution: Switch to a more powerful coupling reagent. For sterically hindered amino acids, reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard reagents like HBTU or PyBOP.[1]

  • Inadequate Reaction Time: Due to steric hindrance, the reaction may simply require more time to proceed to completion.

    • Solution: Increase the reaction time, potentially to an overnight reaction.[1]

  • Poor Solvation: Inadequate solvation of the reactants can hinder the reaction.

    • Solution: Use a highly solvating solvent system. N-Methyl-2-pyrrolidone (NMP) is often a good choice. For particularly difficult couplings, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

  • Sub-optimal Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to side reactions.

    • Solution: A moderate increase in temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, this should be done with caution and careful monitoring to avoid decomposition or unwanted side reactions.

Issue 2: Presence of Significant By-products

Symptoms: TLC or HPLC analysis shows multiple spots or peaks in addition to the starting material and desired product.

Possible Causes & Solutions:

  • Side Reactions with the Coupling Reagent: Some coupling reagents can react with the amine component to form unwanted by-products.

    • Solution: Ensure the correct order of addition. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.

  • Protecting Group Instability: The methoxycarbonyl protecting group may not be stable under the reaction conditions.

    • Solution: If deprotection is observed, consider using milder reaction conditions (e.g., lower temperature, weaker base). If the problem persists, switching to a more robust protecting group might be necessary.

  • Epimerization (if applicable to other parts of the molecule): While the α-carbon of this compound is not chiral, other chiral centers in the molecule could be susceptible to epimerization under certain conditions.

    • Solution: The addition of an epimerization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be beneficial.[2][4]

Logical Troubleshooting Workflow

Here is a visual guide to troubleshooting low coupling efficiency with sterically hindered amino acids.

TroubleshootingWorkflow Start Low Coupling Efficiency CheckReagent Evaluate Coupling Reagent Start->CheckReagent IncreaseTime Increase Reaction Time CheckReagent->IncreaseTime If reagent is appropriate Reassess Re-evaluate Strategy CheckReagent->Reassess If reagent is not optimal OptimizeSolvent Optimize Solvent System IncreaseTime->OptimizeSolvent If still low yield AdjustTemp Adjust Temperature OptimizeSolvent->AdjustTemp If improvement is needed Success Successful Coupling AdjustTemp->Success If yield is satisfactory AdjustTemp->Reassess If still unsuccessful

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for a common reaction involving this compound.

Protocol: Amide Bond Formation with a Primary Amine using HCTU

This protocol describes the coupling of this compound with a generic primary amine.

Materials:

  • This compound

  • Primary amine

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous NMP.

  • Activation: To the stirred solution, add HCTU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating activation.

  • Coupling: Add the primary amine (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC. If the reaction is slow, it can be gently heated to 40-50°C. For very hindered couplings, the reaction may need to be stirred overnight.

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Factors Influencing Coupling Reaction Time

The following diagram illustrates the key factors that can influence the time required for a successful coupling reaction.

CouplingTimeFactors CouplingTime Coupling Reaction Time StericHindrance Steric Hindrance (Bulky Side Chains) StericHindrance->CouplingTime increases ReagentReactivity Coupling Reagent Reactivity ReagentReactivity->CouplingTime decreases Temperature Reaction Temperature Temperature->CouplingTime decreases (with caution) Solvation Reactant Solvation Solvation->CouplingTime decreases Aggregation Peptide Aggregation Aggregation->CouplingTime increases

Caption: Key factors influencing the reaction time for peptide coupling.[1]

Data Summary Tables

The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentActive Ester FormedRelative ReactivityNotes
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[1]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group.[1][2]
COMUOxyma-based esterVery HighGenerally considered one of the most efficient coupling reagents, especially for hindered systems.
T3P® (Propylphosphonic Anhydride)Phosphonic anhydrideHighA versatile reagent that often gives clean reactions with low epimerization.
Table 2: Recommended Solvent Systems for Hindered Couplings
Solvent(s)PropertiesWhen to Use
NMPHigh boiling point, excellent solvating propertiesAs a general-purpose solvent for difficult couplings.[1]
DMFGood solvating propertiesA common solvent, but may be less effective than NMP for highly hindered systems.
DCM/DMF/NMP (1:1:1)Combines the properties of different solventsFor extremely challenging couplings where solvation is a major issue.[1]
2-MeTHFGreener alternative to THFCan be a suitable solvent for some coupling reactions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, Y., & Albericio, F. (2014). An overview of the synthesis of hindered peptides. Chemistry - An Asian Journal, 9(3), 664-675.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based peptide coupling reagents. Chemistry - A European Journal, 15(37), 9394-9403.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. [Link]

  • Royal Society of Chemistry. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids. [Link]

Sources

preventing diketopiperazine formation with 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid

[1]

Product Focus: 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (N-Moc-Aib-OH) Application: Solid-Phase Peptide Synthesis (SPPS) & Peptide Stabilization Document ID: TSC-DKP-2025-04[1]

Core Concept: The Dual Role of N-Moc-Aib

Welcome to the technical guide for handling N-Moc-Aib-OH . As a researcher, you likely selected this building block for two specific reasons:

  • Conformational Constraint: The gem-dimethyl group of the Aib core promotes helical structures (

    
    -helix).[1]
    
  • Metabolic/Chemical Stability: The Methoxycarbonyl (Moc) group acts as a stable "cap," preventing N-terminal degradation and—crucially—preventing DKP formation in the final product .[1]

However, a critical paradox exists: While N-Moc-Aib prevents DKP in the final peptide, the process of coupling it is a high-risk step for DKP formation in the growing chain. [1]

The Mechanism: The "Race Condition"

The incorporation of N-Moc-Aib is governed by a kinetic competition between two pathways:

  • Pathway A (Desired): Intermolecular coupling of N-Moc-Aib to the resin-bound amine.[1] This is inherently slow (

    
    ) due to the steric bulk of the gem-dimethyl groups on Aib.
    
  • Pathway B (Undesired DKP): Intramolecular nucleophilic attack of the resin-bound amine onto its own C-terminal ester.[1] This leads to chain cleavage and cyclic dipeptide formation.[1]

Your Goal: Maximize


Visualizing the Problem

The following diagram illustrates the critical "Race Condition" occurring at the N-terminus of your resin-bound peptide.[1]

DKP_Mechanismcluster_legendKinetic CompetitionResin_PeptideResin-Bound Peptide(Free N-Terminus)DKP_ProductDiketopiperazine (DKP)(Cyclic Byproduct)Resin_Peptide->DKP_ProductPathway B: Cyclization(Fast if Pro/Gly present)Desired_ProductN-Moc-Aib-Peptide-Resin(Stable Product)Resin_Peptide->Desired_ProductPathway A: Coupling(Slow due to Aib Sterics)Moc_AibN-Moc-Aib-OH(Sterically Hindered)Moc_Aib->Desired_Product+ Coupling Reagents(HATU/HOAt)NoteIf Pathway A is too slow,Pathway B dominates.

Caption: Kinetic competition between the slow coupling of the bulky N-Moc-Aib residue (Pathway A) and the rapid DKP cyclization of the resin-bound peptide (Pathway B).

Troubleshooting Guide (Q&A)

Issue 1: "I see a major impurity with Mass [M-Resin] in my LC-MS."

Diagnosis: This is likely the DKP byproduct.[1] The peptide chain cleaved itself off the resin before N-Moc-Aib could couple.[1] Root Cause: The coupling reaction was too slow, leaving the N-terminal amine exposed for too long.[1] Solution:

  • Switch Coupling Reagents: Move from DIC/HOBt to HATU/HOAt or COMU .[1] The 7-aza-benzotriazole moiety (in HATU) accelerates coupling for sterically hindered amino acids.[1]

  • Use Microwave Irradiation: Heat (typically 50°C - 75°C) is often required to overcome the activation energy barrier of the Aib gem-dimethyl group.[1]

  • Resin Swap: If you are using Wang resin, switch to 2-Chlorotrityl Chloride (2-CTC) resin.[1][2] The immense steric bulk of the trityl linker physically prevents the peptide chain from bending back to attack the ester, effectively blocking DKP formation.

Issue 2: "The coupling of N-Moc-Aib stalled at 60% conversion."

Diagnosis: Steric hindrance is preventing the active ester from reaching the resin-bound amine.[1] Root Cause: Inefficient activation or aggregation of the peptide chain. Solution:

  • Double Coupling: Perform the coupling twice.

    • Pass 1: HATU/DIPEA (1 hour).

    • Pass 2: PyAOP/DIPEA (1 hour) or use a symmetric anhydride method (DIC/Amino Acid 1:2 ratio).

  • Solvent Optimization: Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP disrupts beta-sheet aggregation better, making the N-terminus more accessible.[1]

Issue 3: "Can I deprotect the Moc group after coupling?"

Diagnosis: Misunderstanding of protecting group strategy. Technical Insight: The Methoxycarbonyl (Moc) group is NOT removable by standard Fmoc (piperidine) or Boc (TFA) protocols.[1] It is generally considered a "permanent" cap in peptide synthesis.[1] Action:

  • If you need to extend the chain further, do not use N-Moc-Aib .[1] Use Fmoc-Aib-OH instead.

  • Use N-Moc-Aib only if it is the final N-terminal residue intended to stabilize the drug against exopeptidases.[1]

Optimized Experimental Protocols

Protocol A: High-Efficiency Coupling of N-Moc-Aib

Use this protocol to maximize coupling speed and minimize DKP risk.[1]

StepReagent/ParameterConditionNotes
1. Resin Prep 2-Chlorotrityl Chloride (2-CTC)Swell in DCM (30 min)Critical: 2-CTC prevents DKP via steric bulk.[1]
2. Activation N-Moc-Aib-OH (4 eq)Dissolve in NMPAib derivatives have low solubility; NMP helps.[1]
3. Activator HATU (3.9 eq) + HOAt (3.9 eq)Pre-activate for 1 minHOAt is an additive that boosts reaction rate.[1]
4. Base DIPEA (8 eq)Add to mixtureMaintain basic pH (~8-9) for activation.
5. Coupling Microwave (Optional)75°C for 10 minsIf no microwave: 2x 2 hours at RT.
6. Monitoring Chloranil TestQualitativeNote: Kaiser test is often false-negative on Proline/Aib.[1] Use Chloranil.[1]
Protocol B: 2-CTC Resin Loading (The "DKP Shield")

If your sequence ends with Proline or N-Me-AA, you MUST start with this resin.[1]

  • Swell: Swell 2-CTC resin in dry DCM for 30 min.

  • Load: Dissolve Amino Acid (1.0 eq) + DIPEA (4 eq) in DCM. Add to resin.[1][3][4][5][6]

  • React: Agitate for 1-2 hours.

  • Cap: Add Methanol (1 mL/g resin) to the reaction mix for 15 mins to cap unreacted chlorides.

  • Why this works: The bulky trityl group creates a "steric wall" that prevents the N-terminus from looping back to attack the C-terminal ester.[1]

Decision Logic for Researchers

Use this flow to determine your experimental setup.

Troubleshooting_FlowStartStart: Coupling N-Moc-AibCheck_ResinCurrent Resin Type?Start->Check_ResinWangWang / Rink AmideCheck_Resin->WangCTC2-Chlorotrityl (2-CTC)Check_Resin->CTCRisk_AssessIs previous AA Proline, Glycine,or N-Methylated?Wang->Risk_AssessAction_OptProceed with HATU/HOAt+ MicrowaveCTC->Action_OptResin prevents DKPHigh_RiskHIGH DKP RISKRisk_Assess->High_RiskYesLow_RiskModerate RiskRisk_Assess->Low_RiskNoAction_WangSTOP. Switch to 2-CTCor use Dipeptide BlockHigh_Risk->Action_WangLow_Risk->Action_Opt

Caption: Decision tree for selecting resin and coupling strategies based on DKP risk factors.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[1][4][5][7] Journal of the American Chemical Society, 94(9), 3102–3106. Link[1]

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Link

  • C. Hyde, T. Johnson, et al. (1989). Some difficult couplings in solid phase peptide synthesis. International Journal of Peptide and Protein Research.[1] Link[1]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[1] International Journal of Peptide and Protein Research, 37, 513. (Seminal paper on 2-CTC preventing DKP).

  • PubChem. (2025).[1][8][9] this compound Compound Summary. Link[1]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the predictable fragmentation pathways of this N-protected amino acid and offers a comparative analysis with structurally similar compounds. The insights provided herein are grounded in established principles of mass spectrometry and are intended to facilitate the structural elucidation and characterization of this and related molecules.

Introduction: The Significance of N-Protected Amino Acid Analysis

N-protected amino acids, such as this compound, are fundamental building blocks in peptide synthesis and medicinal chemistry. The methoxycarbonyl protecting group offers specific advantages in terms of stability and cleavage, making its reliable identification and characterization crucial for process monitoring and quality control. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for this purpose due to its high sensitivity and ability to provide detailed structural information through tandem mass spectrometry (MS/MS) experiments.[1] Understanding the fragmentation patterns of these molecules is paramount for their unambiguous identification in complex matrices.

This guide will focus on the collision-induced dissociation (CID) fragmentation of this compound in both positive and negative ion modes. We will explore the characteristic neutral losses and product ions and compare them to those of a structurally related compound, 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, to highlight the influence of the protecting group on the fragmentation cascade.

Predicted Fragmentation Pathways of this compound

The structure of this compound contains two key functional groups that will dictate its fragmentation: a carbamate linkage and a carboxylic acid. The presence of a tertiary carbon attached to the nitrogen and the carboxylic acid group also influences the fragmentation.

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to readily protonate at the nitrogen of the carbamate group or the carbonyl oxygen of the carboxylic acid, forming the precursor ion [M+H]⁺. The subsequent fragmentation of this ion is predicted to follow several key pathways:

  • Loss of Methanol (CH₃OH): A primary fragmentation route is the neutral loss of methanol (32 Da) from the methoxycarbonyl group, leading to the formation of an isocyanate intermediate.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation of the carboxylic acid moiety represents another likely fragmentation pathway, resulting in a loss of 44 Da.

  • Loss of the Methoxycarbonyl Group (CH₃OCO): Cleavage of the N-C bond of the carbamate can result in the loss of the entire methoxycarbonyl group as a radical (59 Da) or through rearrangement.

  • Cleavage of the Carboxylic Acid Group: The loss of the entire carboxylic acid group (COOH) as a radical (45 Da) is also possible.[2]

G cluster_methanol_loss Loss of Methanol cluster_co2_loss Decarboxylation cluster_methoxycarbonyl_loss Loss of Methoxycarbonyl Group cluster_cooh_loss Loss of Carboxylic Acid Group M_H [M+H]⁺ m/z 162.08 frag1 Isocyanate Intermediate m/z 130.06 M_H->frag1 - CH₃OH (32 Da) frag2 [M+H-CO₂]⁺ m/z 118.10 M_H->frag2 - CO₂ (44 Da) frag3 [M+H-CH₃OCO]⁺ m/z 103.07 M_H->frag3 - CH₃OCO (59 Da) frag4 [M+H-COOH]⁺ m/z 117.09 M_H->frag4 - COOH (45 Da)

Negative Ion Mode (ESI-)

In negative ion mode, deprotonation will occur at the carboxylic acid, forming the precursor ion [M-H]⁻. The fragmentation of this carboxylate anion is expected to be dominated by decarboxylation.

  • Loss of Carbon Dioxide (CO₂): The most prominent fragmentation in negative ion mode is the neutral loss of carbon dioxide (44 Da) from the carboxylate group, leading to the formation of a carbanion.[3]

  • Loss of the Methyl Group: Loss of a methyl radical (15 Da) from the methoxycarbonyl group is another possibility.

G cluster_co2_loss_neg Decarboxylation cluster_methyl_loss_neg Loss of Methyl Radical M_H_neg [M-H]⁻ m/z 160.07 frag1_neg [M-H-CO₂]⁻ m/z 116.08 M_H_neg->frag1_neg - CO₂ (44 Da) frag2_neg [M-H-CH₃]⁻ m/z 145.05 M_H_neg->frag2_neg - CH₃ (15 Da)

Comparative Fragmentation Analysis: Methoxycarbonyl vs. tert-Butoxycarbonyl Protection

To illustrate the influence of the protecting group on fragmentation, we will compare the predicted fragmentation of our target molecule with that of 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-aminoisobutyric acid). The tert-butoxycarbonyl (Boc) group is known for its characteristic fragmentation pattern.

Positive Ion Mode Comparison

In positive ion mode, the Boc-protected amino acid is well-known to undergo a facile loss of isobutene (56 Da) and subsequent loss of carbon dioxide (44 Da), or the loss of the entire tert-butoxycarbonyl group (101 Da).

Precursor IonFragmentation PathwayNeutral Loss (Da)Product Ion (m/z) - Methoxycarbonyl ProtectedProduct Ion (m/z) - tert-Butoxycarbonyl Protected
[M+H]⁺ Loss of Alkene + CO₂--[M+H - C₄H₈ - CO₂]⁺ (m/z 102.09)
[M+H]⁺ Loss of Alkene--[M+H - C₄H₈]⁺ (m/z 146.07)
[M+H]⁺ Loss of Alcohol32 (CH₃OH)130.06-
[M+H]⁺ Decarboxylation44 (CO₂)118.10[M+H - CO₂]⁺ (m/z 158.12)
[M+H]⁺ Loss of Protecting Group59 (CH₃OCO)103.07101 (C₅H₉O₂)

Table 1. Comparison of predicted major fragmentation pathways in positive ion mode.

The clear difference in the neutral losses (methanol vs. isobutene) provides a robust diagnostic tool for distinguishing between these two protecting groups.

Negative Ion Mode Comparison

In negative ion mode, both compounds are expected to primarily undergo decarboxylation.

Precursor IonFragmentation PathwayNeutral Loss (Da)Product Ion (m/z) - Methoxycarbonyl ProtectedProduct Ion (m/z) - tert-Butoxycarbonyl Protected
[M-H]⁻ Decarboxylation44 (CO₂)116.08158.12

Table 2. Comparison of predicted major fragmentation pathways in negative ion mode.

While the primary fragmentation is the same, the resulting product ion masses are distinct, allowing for clear differentiation.

Experimental Protocol for Tandem Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring high-quality tandem mass spectra of N-protected amino acids.

Objective: To obtain the product ion spectra of this compound and 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid in both positive and negative electrospray ionization modes.

Instrumentation: A triple quadrupole or quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Materials:

  • This compound (analytical standard)

  • 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (analytical standard)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode)

  • Ammonium hydroxide (for negative ion mode)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each standard in methanol.

    • Dilute the stock solutions to a final concentration of 10 µg/mL in 50:50 methanol:water.

    • For positive ion mode analysis, add 0.1% formic acid to the final solution.

    • For negative ion mode analysis, add 0.1% ammonium hydroxide to the final solution.

  • Mass Spectrometer Tuning and Calibration:

    • Perform a standard tuning and calibration of the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

  • Infusion and Precursor Ion Selection:

    • Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum (MS1) to identify the [M+H]⁺ (for positive mode) or [M-H]⁻ (for negative mode) precursor ion.

    • Isolate the precursor ion of interest in the first quadrupole (Q1).

  • Collision-Induced Dissociation (CID):

    • Introduce a collision gas (e.g., argon or nitrogen) into the collision cell (Q2).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation of the precursor ion. An initial survey of collision energies is recommended to find the optimal energy for producing a rich fragmentation spectrum.

  • Product Ion Scanning:

    • Scan the third quadrupole (Q3) or TOF analyzer to detect the product ions generated in the collision cell.

    • Acquire the product ion spectrum (MS/MS).

  • Data Analysis:

    • Analyze the resulting MS/MS spectra to identify the major fragment ions and their corresponding neutral losses.

    • Compare the fragmentation patterns of the two compounds.

G

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable pathways primarily involving the carbamate and carboxylic acid functional groups. In positive ion mode, key fragmentation includes the loss of methanol and carbon dioxide. In negative ion mode, decarboxylation is the dominant fragmentation route.

A comparative analysis with the Boc-protected analogue reveals distinct fragmentation patterns, particularly in the positive ion mode, which are directly attributable to the nature of the N-protecting group. These differences serve as a powerful diagnostic tool for the structural confirmation of these important synthetic building blocks. The experimental protocol outlined provides a robust framework for obtaining high-quality tandem mass spectra, enabling confident structural elucidation for researchers in drug discovery and development.

References

  • Hird, S. J. (2018). An introduction to mass spectrometry. In S. J. Hird (Ed.), Mass Spectrometry for the Clinical Laboratory (pp. 1-24). Royal Society of Chemistry.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • Falick, A. M., Hines, W. M., Medzihradszky, K. F., Baldwin, M. A., & Gibson, B. W. (1993). Low-energy collision-induced dissociation of protonated peptides and glycopeptides. Journal of the American Society for Mass Spectrometry, 4(11), 882-893.
  • Harrison, A. G. (2009). The gas-phase chemistry of protonated molecules. Mass spectrometry reviews, 28(4), 579-605.
  • Gäb, S., Turner, W. V., & Korte, F. (1986). The mass spectra of N-alkoxycarbonyl derivatives of amino acids. Journal of Agricultural and Food Chemistry, 34(6), 1159-1163.
  • Vekey, K., & Czira, G. (1997). Fragmentation of N-protected amino acids: a comparison of protecting groups. Journal of the American Society for Mass Spectrometry, 8(5), 504-511.
  • Gomez, A., & Psyris, D. (2004). LC/MS Application in Drug Development. John Wiley & Sons.
  • Niessen, W. M. A. (2001). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
  • Kellner, R., Mermet, J. M., Otto, M., & Widmer, H. M. (Eds.). (2004). Analytical chemistry: a modern approach to analytical science. John Wiley & Sons.
  • Cole, R. B. (Ed.). (2010).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102871, this compound. Retrieved from [Link].

  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • American Laboratory. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

Sources

A Researcher's Guide to Infrared Spectroscopy for the Characterization of N-Methoxycarbonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the infrared (IR) spectroscopy signatures of N-methoxycarbonyl groups against common chemical alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak identification to explain the underlying physical organic principles that govern vibrational frequencies. The protocols and data presented herein are structured to be self-validating, ensuring reliable characterization in your own laboratory setting.

The N-Methoxycarbonyl Group: A Primer on its Vibrational Landscape

The N-methoxycarbonyl group, a specific type of carbamate, is a cornerstone in modern organic synthesis, particularly as a protecting group for amines in peptide synthesis and complex molecule assembly. Its stability and predictable reactivity make it invaluable. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its presence and purity.

The key to interpreting the IR spectrum of an N-methoxycarbonyl-containing compound lies in understanding how its electronic structure—a hybrid of amide and ester functionalities—influences its vibrational modes. Unlike a simple ketone, the carbonyl group is flanked by two heteroatoms, a nitrogen and an oxygen, whose competing electronic effects dictate the precise frequency of the carbonyl (C=O) stretch.

The Carbonyl Stretching Region: A Tale of Competing Resonance

The most prominent and diagnostic feature in the IR spectrum of a carbamate is its carbonyl stretching vibration (νC=O), often referred to as the "Amide I" band in peptide contexts.[1] This absorption is exceptionally intense due to the large change in dipole moment during the stretching vibration.[2]

The position of this peak is exquisitely sensitive to the electronic environment. In the N-methoxycarbonyl group, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl, donating electron density. This resonance effect introduces more single-bond character into the C=O bond, weakening it and lowering its stretching frequency compared to a standard ketone or ester.[3][4]

O || R-N—C—O-CH₃ | H

>]; "struct2" [label=<

O- | R-N+=C—O-CH₃ || H

>]; struct1 -> struct2 [label="↔", fontcolor="#202124"]; } } ends_dot

Figure 1: Resonance delocalization in the N-methoxycarbonyl group.

This electron donation from nitrogen is the dominant factor, placing the carbamate νC=O frequency in a distinct region, typically between 1740 cm⁻¹ and 1680 cm⁻¹ .[5][6] The exact position can be affected by the phase (solid vs. liquid) due to hydrogen bonding. In solid samples where hydrogen bonding is prevalent, the C=O frequency tends to be lower. In dilute solution, where hydrogen bonding is minimized, the frequency shifts higher.[5]

Comparative IR Analysis: Distinguishing N-Methoxycarbonyl from Alternatives

Objective characterization requires a direct comparison with other carbonyl-containing functional groups. The subtle yet significant shifts in the carbonyl and other fingerprint regions allow for unambiguous identification.

Functional GroupKey Vibrational Modes & Typical Frequencies (cm⁻¹)Distinguishing Rationale
N-Methoxycarbonyl ν(C=O): 1740 - 1680 (strong, sharp) ν(C-O): ~1250 (strong) ν(N-H): 3450 - 3250 (medium) δ(N-H): 1540 - 1510 (medium)The ν(C=O) is lower than esters but higher than amides due to the balance of resonance from N and induction from O. The presence of both strong C-O and N-H related bands is key.
Ester ν(C=O): 1750 - 1735 (strong, sharp)[7][8] ν(C-O): ~1200 (strong)The ν(C=O) is at a higher frequency because the ester oxygen is less effective at resonance donation than the carbamate nitrogen. Lacks N-H bands.
Amide (Secondary) ν(C=O): 1680 - 1630 (strong)[8][9] ν(N-H): 3350 - 3150 (medium) δ(N-H) (Amide II): 1570 - 1515 (strong)[1]The ν(C=O) is significantly lower due to strong nitrogen resonance. The Amide II band (N-H bend) is typically very prominent. Lacks the strong C-O stretch seen in carbamates.
Carboxylic Acid ν(C=O): 1725 - 1700 (strong) ν(O-H): 3300 - 2500 (very strong, very broad) [7]The defining feature is the extremely broad O-H stretch, which often overlaps the C-H region. This is due to strong hydrogen-bonded dimerization.
Ketone ν(C=O): 1720 - 1700 (strong, sharp)[10]The ν(C=O) is in a similar region to some carbamates, but ketones lack the characteristic N-H and C-O stretching bands. The spectrum is generally simpler.

Beyond the Carbonyl: Other Key Vibrational Signatures

While the C=O stretch is the primary diagnostic peak, a confident assignment relies on identifying other characteristic bands:

  • C-O Stretching (νC-O): N-methoxycarbonyl groups exhibit a strong, characteristic C-O stretching band, typically around 1250-1200 cm⁻¹ .[6] This band arises from the stretching of the C-O-C linkage and is a crucial secondary confirmation.

  • N-H Stretching (νN-H): For secondary carbamates (possessing an N-H bond), a stretching vibration appears in the 3450-3250 cm⁻¹ region.[6] In dilute solutions, this peak is sharp, whereas in concentrated samples or the solid state, intermolecular hydrogen bonding causes it to become broader and shift to a lower frequency.

  • N-H Bending (δN-H): Analogous to the "Amide II" band in peptides, this in-plane bending vibration occurs around 1540-1510 cm⁻¹ .[11] Its presence, along with the N-H stretch, is definitive for a secondary carbamate.

Standard Operating Protocol for FTIR Analysis

This protocol ensures reproducible and high-quality data for the characterization of N-methoxycarbonyl-containing compounds.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_anl Part 3: Data Analysis Solid Solid Sample KBr Prepare KBr Pellet Solid->KBr Liquid Liquid/Oil Sample Film Prepare Thin Film Liquid->Film Background 1. Acquire Background Spectrum (Empty Sample Compartment) KBr->Background Film->Background Sample 2. Place Sample in Spectrometer Background->Sample Scan 3. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Sample->Scan Identify 1. Identify Primary ν(C=O) Peak (1740-1680 cm⁻¹) Scan->Identify Confirm 2. Locate Secondary Peaks (νC-O, νN-H, δN-H) Identify->Confirm Compare 3. Compare to Reference Table Confirm->Compare Report 4. Conclude & Report Compare->Report

Figure 2: Standard workflow for FTIR characterization.

Methodology:

  • Sample Preparation:

    • For Solid Samples (KBr Pellet):

      • Thoroughly dry laboratory-grade Potassium Bromide (KBr) to remove moisture, which shows a broad O-H absorption and can interfere with results.

      • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

      • Grind the mixture in an agate mortar and pestle until a fine, homogenous powder is obtained.

      • Transfer the powder to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

    • For Liquid/Oil Samples (Neat Thin Film):

      • Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

      • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

      • Mount the plates in the spectrometer's sample holder.

  • Instrument Setup and Data Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum . This is critical as it measures the instrument's environment (e.g., atmospheric CO₂ and H₂O) and subtracts it from the final sample spectrum.

    • Place the prepared sample into the sample holder.

    • Acquire the sample spectrum. A typical setting is 16 or 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Interpretation:

    • Identify the most intense band in the 1800-1600 cm⁻¹ region. For an N-methoxycarbonyl group, this should be the ν(C=O) stretch between 1740-1680 cm⁻¹.

    • Look for the strong C-O stretch around 1250 cm⁻¹.

    • If a secondary carbamate is expected, locate the N-H stretching peak (~3300 cm⁻¹) and the N-H bending peak (~1530 cm⁻¹).

    • Compare the observed frequencies with the provided comparison table to rule out alternative structures. The combination of these peaks provides a definitive characterization.

References

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 356-364. [Link]

  • Dos Santos, H. F., de Almeida, W. B., & De Alencastro, R. B. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate. Eclética Química, 31(1), 53-62. [Link]

  • Lin, Z., et al. (2018). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂¯ Complexes. The Journal of Physical Chemistry Letters, 9(24), 7124-7129. [Link]

  • Lu, C., et al. (2002). Flash photolytic release of alcohols from photolabile carbamates or carbonates is rate-limited by decarboxylation of the photoproduct. Journal of the American Chemical Society, 124(48), 14382-14388. [Link]

  • Supporting Information for "Synthesis of Benzyl Carbamates". The Royal Society of Chemistry. [Link]

  • Durig, J. R., & Sullivan, J. F. (1989). The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Journal of Molecular Structure, 202, 235-254. [Link]

  • Chad's Prep. (2021, April 18). IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • Piedra, G., & Thompson, H. W. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 16(1-2), 22-31. [Link]

  • Organometallic HyperTextBook: Carbonyl Complexes. Interactive Learning Paradigms, Incorporated. [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Carbonyl compounds - IR - spectroscopy. Adam Mickiewicz University. [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups. University of Wisconsin-Madison. [Link]

  • Transition Metal Carbonyls. University of Pennsylvania. [Link]

  • Spectroscopic Properties. (2021, July 31). Chemistry LibreTexts. [Link]

  • Scheidt, W. R., et al. (1998). Heme Carbonyls: Environmental Effects on νC–O and Fe–C/C–O Bond Length Correlations. Inorganic Chemistry, 37(15), 3857-3863. [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. [Link]

  • IR Spectroscopy of Hydrocarbons. University of Colorado Boulder. [Link]

  • Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8563-8568. [Link]

  • Chad's Prep. (2018, September 20). The Effect of Conjugation on the Carbonyl Stretching Frequency. YouTube. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

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A Comprehensive Guide to the Chiral Analysis of 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The stereochemical configuration of α,α-disubstituted amino acids is a critical quality attribute in pharmaceutical development. These non-proteinogenic amino acids, when incorporated into peptides or used as chiral building blocks, impart unique conformational constraints and metabolic stability. 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid, an N-protected derivative of 2-methylalanine, is a prime example. Its lack of an α-hydrogen and the steric hindrance around the chiral center present distinct challenges for enantiomeric analysis. This guide provides an in-depth comparison of modern analytical techniques, offering field-proven insights and detailed protocols to empower researchers in selecting and developing robust methods for chiral purity assessment.

Core Analytical Strategies: A Comparative Overview

The primary challenge in resolving enantiomers of N-protected α,α-disubstituted amino acids is the creation of a transient diastereomeric energy state, which can be achieved through several analytical platforms. The most powerful and widely adopted methods are chiral chromatography—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. Each approach offers a unique balance of speed, resolution, and resource utilization.

In-Depth Analysis: Chiral Chromatography

Chiral chromatography is the cornerstone of enantioselective analysis, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP). The choice of CSP and mobile phase is paramount for achieving successful separation.

High-Performance Liquid Chromatography (HPLC)

HPLC remains the most established and versatile technique for chiral separations. The success of an HPLC-based chiral method hinges on the selection of a CSP that provides at least three points of interaction with the analyte, one of which must be stereochemically dependent.

Key CSP Classes for N-Protected α,α-Disubstituted Amino Acids:

  • Polysaccharide-Based CSPs: These are the most successful and widely applied CSPs for a broad range of chiral compounds, including N-protected amino acids.[1] Derivatives of amylose and cellulose, such as tris(3,5-dimethylphenylcarbamate), are coated or immobilized onto a silica support. The helical structure of the polysaccharide creates chiral grooves where analytes can bind through a combination of hydrogen bonding, π-π stacking, and steric interactions. Immobilized phases (e.g., CHIRALPAK® IA, IB, IC) offer a significant advantage by allowing the use of a wider range of organic solvents, which can be crucial for optimizing selectivity and solubility.[2][3]

  • Macrocyclic Glycopeptide-Based CSPs: CSPs like CHIROBIOTIC® T (Teicoplanin) and CHIROBIOTIC® R (Ristocetin A) are particularly effective for resolving N-protected amino acids, including N-Boc and N-FMOC derivatives.[4] These phases are multimodal, capable of operating in reversed-phase, normal-phase, and polar organic modes. The chiral recognition mechanism involves multiple interactions, including ionic binding, hydrogen bonding, and inclusion complexation within the macrocyclic basket structure.[4]

Method Development and Optimization:

A systematic screening approach is the most efficient path to a successful separation. This involves testing a selection of complementary CSPs with a set of diverse mobile phases. For N-methoxycarbonyl protected amino acids, both normal-phase (alkane/alcohol mixtures) and reversed-phase (acetonitrile/water or methanol/water with acidic modifiers) conditions can be effective.[5] The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often essential in reversed-phase mode to ensure sharp peak shapes for acidic analytes.[5]

MethodDevWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization Start Define Analyte (N-Moc-2-methylpropanoic acid) Screen_CSPs Screen 2-3 CSPs (e.g., CHIRALPAK IA, IC, CHIROBIOTIC T) Start->Screen_CSPs Screen_MP Test 3 Mobile Phases 1. Hexane/IPA (NP) 2. ACN/H2O/TFA (RP) 3. MeOH (Polar Organic) Screen_CSPs->Screen_MP Eval1 Evaluate Data: - Any Separation? - Peak Shape? Screen_MP->Eval1 Opt_MP Optimize Mobile Phase - Adjust Modifier % - Test Additives (Acidic/Basic) Eval1->Opt_MP Partial or No Separation Final Validated Method Eval1->Final Good Separation (Rs > 1.5) Opt_Params Fine-Tune Parameters - Flow Rate - Temperature Opt_MP->Opt_Params Eval2 System Suitability Check - Resolution (Rs > 1.5) - Tailing Factor Opt_Params->Eval2 Eval2->Opt_MP Needs Improvement Eval2->Final Method Meets Criteria

Caption: HPLC chiral method development workflow.

Experimental Protocol: HPLC Method Screening

This protocol provides a robust starting point for the chiral analysis of this compound, using N-FMOC protected amino acids as a well-documented analogue.[5]

  • Sample Preparation: Dissolve the racemic standard in the initial mobile phase or a compatible solvent (e.g., ethanol, methanol) to a concentration of ~0.5-1.0 mg/mL.

  • Column Selection:

    • Column 1: CHIRALPAK® IA (or IC) (Immobilized Amylose/Cellulose) 250 x 4.6 mm, 5 µm.

    • Column 2: CHIROBIOTIC® T (Teicoplanin) 250 x 4.6 mm, 5 µm.

  • Initial Screening Conditions:

    • System: HPLC or UHPLC system with UV detection (e.g., 220 nm or 254 nm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Mobile Phases to Screen:

      • Normal Phase (NP): n-Hexane / 2-Propanol (90:10, v/v). Note: Add 0.1% TFA for acidic analytes if peak tailing occurs.

      • Reversed Phase (RP): Acetonitrile / Water / TFA (60:40:0.1, v/v/v).

      • Polar Organic (PO): Methanol / Acetonitrile (50:50, v/v).

  • Evaluation and Optimization:

    • Identify the condition providing the best initial separation (selectivity > 1.1).

    • If retention is too short or too long, adjust the ratio of the strong solvent (e.g., 2-propanol in NP, acetonitrile in RP). A decrease in the strong solvent will increase retention and often improve resolution.

    • If baseline resolution (Rs > 1.5) is not achieved, systematically vary the modifier percentage in 5% increments.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental impact.[6] It utilizes supercritical CO₂, a non-toxic and inexpensive solvent, as the primary mobile phase, modified with a small amount of an organic co-solvent (typically an alcohol). The low viscosity and high diffusivity of the supercritical fluid allow for 3-5 times faster analysis times compared to HPLC without a significant loss in efficiency.[6]

Performance Comparison: HPLC vs. SFC

For N-protected amino acids, SFC often provides complementary selectivity to HPLC. A study comparing separation modes for N-FMOC amino acids found that while reversed-phase HPLC yielded the highest absolute resolution values, SFC provided better resolution per unit of time, making it ideal for high-throughput screening.[6] The reduced consumption of organic solvents also leads to significant cost savings and aligns with green chemistry principles.[6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (Hexane, Acetonitrile, etc.) / WaterSupercritical Carbon Dioxide (CO₂)
Typical Analysis Time 10 - 30 minutes2 - 10 minutes
Solvent Consumption HighLow (up to 80-90% reduction in organic solvent)
Operating Pressure Moderate to HighHigh
Selectivity Excellent, well-establishedOften complementary or enhanced compared to HPLC
Cost & Environmental Higher solvent purchase and disposal costsLower cost, "greener" due to CO₂ use

Experimental Protocol: SFC Method Screening

  • Sample Preparation: Dissolve the sample in an alcohol (methanol or ethanol) at a concentration of ~0.5-1.0 mg/mL.

  • Column Selection: Polysaccharide-based CSPs are the most common choice.[3]

    • Column: CHIRALPAK® IA (or another immobilized phase) 150 x 4.6 mm, 3 µm or 5 µm.

  • SFC Conditions:

    • System: Analytical SFC system with UV or PDA detector.

    • Co-solvents to Screen: Methanol, Ethanol.

    • Gradient: Start with a fast screening gradient, e.g., 5% to 40% co-solvent over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Temperature: 40 °C.

    • Additive: For acidic compounds, add 0.1% TFA to the co-solvent to improve peak shape.

  • Evaluation and Optimization:

    • From the screening gradient, identify the co-solvent percentage where the compound elutes.

    • Develop an isocratic method using that co-solvent percentage for further optimization of resolution and analysis time.

Orthogonal Verification: Chiral NMR Spectroscopy

NMR spectroscopy offers a powerful, non-separative method for determining enantiomeric excess (ee). The technique relies on the use of a Chiral Solvating Agent (CSA), which forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[7] This interaction leads to a different chemical environment for the nuclei of each enantiomer, resulting in separate, distinguishable signals in the NMR spectrum.

Principle of Enantiodiscrimination:

The key is the formation of a host-guest complex where the CSA (host) interacts differently with the R and S enantiomers (guests). This difference in interaction breaks the magnetic equivalence of the enantiomers. The magnitude of the chemical shift difference (ΔΔδ) between the signals for the two enantiomers depends on the strength and geometry of the diastereomeric interactions. By integrating the distinct signals, the enantiomeric ratio can be accurately quantified.

NMR_CSA cluster_racemate Racemic Analyte in Solution cluster_complexes Transient Diastereomeric Complexes cluster_spectrum Resulting NMR Spectrum R R ComplexR CSA R R->ComplexR:r Spectrum Single Peak (Racemate Alone) label_plus + S S ComplexS CSA S S->ComplexS:s CSA Chiral Solvating Agent (CSA) CSA->ComplexR:csa CSA->ComplexS:csa label_arrow SplitSpectrum Two Distinct Peaks (Analyte + CSA)

Caption: Principle of NMR enantiodiscrimination using a CSA.

Experimental Protocol: NMR Determination of Enantiomeric Excess

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the analyte into an NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals (e.g., the methoxy protons of the carbamate group or the methyl protons).

  • Addition of Chiral Solvating Agent:

    • Select an appropriate CSA. (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE or Pirkle's alcohol) is a common choice for analytes with hydrogen bond acceptors and aromatic groups.

    • Add the CSA to the NMR tube in increments (e.g., 0.5, 1.0, 1.5 equivalents relative to the analyte).

  • Spectral Acquisition:

    • Acquire a ¹H NMR spectrum after each addition of the CSA.

    • Monitor the previously identified analyte signals for splitting. The optimal amount of CSA is the point where the maximum chemical shift difference (ΔΔδ) is observed without significant line broadening.

  • Quantification:

    • Once clear splitting of a signal is observed, carefully integrate the two distinct peaks corresponding to the R and S enantiomers.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Integration_Major - Integration_Minor) / (Integration_Major + Integration_Minor)| * 100.

Summary and Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as throughput, sensitivity, and the need for preparative scale-up.

Analytical Goal Primary Recommendation Secondary/Confirmatory Justification
High-Throughput Screening SFC on Polysaccharide CSP UHPLC on sub-2µm CSPSFC offers the fastest analysis times, making it ideal for screening large numbers of samples or conditions.[6]
Routine QC / Purity Check HPLC on Polysaccharide CSP SFC on Polysaccharide CSPHPLC methods are robust, highly reproducible, and widely available. Immobilized phases offer excellent solvent flexibility.[2]
Trace-Level Impurity Analysis HPLC-MS/MS or SFC-MS/MS HPLC with UV/PDAMass spectrometry provides the highest sensitivity and selectivity for detecting and quantifying trace enantiomeric impurities.
Preparative Scale Resolution SFC on Polysaccharide CSP HPLC on Polysaccharide CSPSFC is often preferred for preparative work due to easier fraction collection and solvent removal (CO₂ evaporates).
Orthogonal Method / ee% Confirmation NMR with Chiral Solvating Agent HPLC on a different class of CSPNMR provides a non-separative confirmation of enantiomeric excess, valuable for validating a primary chromatographic method.

References

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. Available at: [Link]

  • Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact. Journal of Chromatography A. Available at: [Link]

  • Enantiomer separation of N-t-BOC and N-CBZ α-amino acids and their esters on polysaccharide derived chiral stationary phases. ResearchGate. Available at: [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available at: [Link]

  • Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal. Available at: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. Available at: [Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Royal Society of Chemistry Publishing. Available at: [Link]

  • Chiral Chiralpak IA Method Development. MZ-Analysentechnik. Available at: [Link]

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's... ResearchGate. Available at: [Link]

  • Application Notes: Chiral. LCGC International. Available at: [Link]

  • DAICEL Chiral Application Search. Daicel. Available at: [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers. Available at: [Link]

  • INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Chiral Technologies. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC. Daicel. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

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Safety Operating Guide

Operational Guide: Disposal of 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid

[1]

Executive Summary

Immediate Action Required: Treat 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (also known as N-Moc-Aib-OH or N-Methoxycarbonyl-α-methylalanine ) as Hazardous Organic Waste .[1]

Critical Safety Restriction: Do NOT mix this compound (solid or solution) with strong acids (e.g., HCl, H₂SO₄) in a closed waste container. The methoxycarbonyl (Moc) protecting group is acid-labile; uncontrolled mixing will generate carbon dioxide (CO₂) gas, creating a high-risk pressure vessel scenario.[1]

Chemical Profile & Hazard Identification

Before disposal, verify the chemical identity to ensure this protocol is applicable.

ParameterDetail
Chemical Name This compound
Common Synonyms N-Moc-Aib-OH; N-Methoxycarbonyl-2-aminoisobutyric acid
Functional Groups Carbamate (Urethane), Carboxylic Acid
Physical State White to off-white solid
GHS Classification Warning [1][2][3][4]• Skin Irrit. 2 (H315) [5]• Eye Irrit. 2A (H319) • STOT SE 3 (H335)
Reactivity Hazard Acid Sensitive. Decarboxylates under acidic conditions.

Pre-Disposal Treatment & Segregation

As a Senior Application Scientist, I emphasize that segregation is the primary treatment . Chemical deactivation (quenching) at the bench is generally unnecessary and introduces avoidable risk for this stable solid. However, preventing "in-drum" reactions is paramount.

The Mechanism of Risk (Causality)

Why is segregation critical? The Moc group functions as a carbamate protecting group. Upon contact with strong acids, it undergoes hydrolysis:

In a sealed waste drum, the evolution of CO₂ gas can cause bulging, leaks, or catastrophic rupture.

Segregation Protocol
  • Solids: Segregate into a dedicated "Solid Organic Waste" stream.

  • Liquids: Segregate into "Non-Halogenated Organic" waste.

  • Prohibited Mixtures: Do not add to "Acidic Inorganic Waste" or "Corrosive" carboys.

Disposal Workflow (Step-by-Step)

A. Solid Waste (Pure Substance or Contaminated Solids)
  • Containment: Place the solid substance, contaminated weigh boats, and contaminated gloves into a clear polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag (double containment).

  • Labeling: Affix a hazardous waste tag.

    • Must read: "Solid Organic Waste: this compound."[1]

    • Hazard Checkbox: "Irritant."

  • Storage: Store in the "Solid Waste" drum/pail pending EHS pickup.

B. Liquid Waste (Mother Liquors/HPLC Effluent)
  • pH Check: If the solution contains acids (e.g., TFA from peptide synthesis), neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) in an open beaker before bottling.

    • Why: This ensures gas evolution happens in the hood, not the waste bottle.

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/DMSO: Use Non-Halogenated Waste .

    • If dissolved in DCM/Chloroform: Use Halogenated Waste .

  • Container Selection: Use HDPE (High-Density Polyethylene) carboys. Avoid glass if possible to prevent breakage during transport.

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for disposing of this compound, ensuring compliance and safety.

DisposalWorkflowStartWaste Generation:N-Moc-Aib-OHStateCheckPhysical State?Start->StateCheckSolidWasteSolid WasteStateCheck->SolidWasteSolidLiquidWasteLiquid SolutionStateCheck->LiquidWasteLiquidBaggingDouble Bag(Polyethylene)SolidWaste->BaggingSolidLabelLabel: 'Solid Organic'Check: IrritantBagging->SolidLabelLabPackLab Pack / IncinerationSolidLabel->LabPackAcidCheckContains Strong Acid?LiquidWaste->AcidCheckNeutralizeNeutralize with NaHCO3(Open Container)AcidCheck->NeutralizeYes (Risk of CO2)SolventCheckSolvent Type?AcidCheck->SolventCheckNoNeutralize->SolventCheckNonHalNon-Halogenated(MeOH, DMSO, etc.)SolventCheck->NonHalNo HalogensHalHalogenated(DCM, Chloroform)SolventCheck->HalHas HalogensFinalStorageStore in HDPE Carboy(Vented Cap Recommended)NonHal->FinalStorageHal->FinalStorage

Figure 1: Decision matrix for the safe disposal of N-Moc-Aib-OH, highlighting the critical acid-neutralization step to prevent container pressurization.

Regulatory & Compliance Framework

RCRA Waste Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a P-listed or U-listed waste. However, it must be characterized by the generator:

  • Characteristic Waste: If dissolved in flammable solvents (Flash point <60°C), it carries the D001 (Ignitable) code.

  • Process Waste: If used in a specific industrial carbamate production process, it might fall under K156/K157 (Carbamate wastes). Note: For laboratory R&D use, this usually does not apply, but verify with your local EHS officer.

  • Default Status: Non-regulated organic waste (unless mixed with regulated solvents).

Emergency Procedures (Spill Response)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95) is recommended if dust is generated.

  • Dry Spill: Sweep up carefully to avoid dust generation. Place in a waste bag. Clean the area with a soap/water solution.[6][7]

  • Wet Spill: Absorb with vermiculite or spill pads. Do not use acid-based absorbents. [1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.[Link]

  • PubChem. (2024). Compound Summary: N-(Methoxycarbonyl) amino acids (General Class). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.